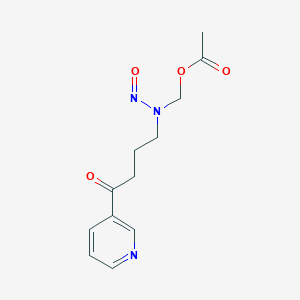

4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone

Overview

Description

Synthesis Analysis

The synthesis of high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone is reported . This compound was prepared by tritiation of 4-(acetoxymethylnitrosamino)-1-[3-(5-bromo)-pyridyl]-1-butanone (5-BrNNKOAc) in the presence of 10% Pd/C catalyst, yielding a product with a specific activity of 11.9 Ci/mmol .Molecular Structure Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Chemical Reactions Analysis

NNK diazonium ion is a well-known alkylating agent . Its enzymatic production, its reaction with DNA, and its role in mutagenesis/carcinogenesis have all received significant experimental study . The species is sufficiently small such that its properties may be probed using sophisticated model chemistries .Physical And Chemical Properties Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Scientific Research Applications

Carcinogenesis Studies

NNKAc is widely used in research to understand the mechanisms of carcinogenesis, especially in lung cancer. It serves as a model compound to study how certain chemicals can induce cancerous transformations in cells. For instance, NNKAc-induced ROS and DNA damage in human bronchial epithelial cells have been studied to evaluate the effectiveness of dietary flavonoids like genistein and procyanidin B2 in reducing carcinogen-induced oxidative stress and DNA damage .

Antioxidant Defense Mechanisms

Research involving NNKAc often focuses on exploring the body’s antioxidant defense systems. Studies have shown that pre-incubation with certain antioxidants can significantly suppress NNKAc-induced ROS and DNA damage. This highlights the potential role of dietary and supplemental antioxidants in cancer prevention .

DNA Damage and Repair Pathways

NNKAc is utilized to induce DNA damage in vitro, which allows researchers to investigate the activation and efficacy of DNA repair pathways. For example, the ATR/Chk1 signaling pathway has been studied in the context of NNKAc-induced DNA damage, providing insights into how cells respond to and repair carcinogen-induced lesions .

Nutraceuticals in Disease Prevention

The compound’s role in inducing DNA damage makes it a valuable tool for studying the chemopreventive properties of nutraceuticals. By modeling smoke-related genotoxicity with NNKAc, researchers can assess the ability of various compounds, such as vitamins and flavonoids, to reduce DNA damage and potentially prevent cancer .

Metabolic Profiling

NNKAc is also important in metabolic studies to understand how carcinogens are processed in the body. Research has been conducted to profile the metabolism of NNKAc and its metabolites in the brain, providing insights into the distribution and metabolic characteristics of tobacco-specific N-nitrosamines in the central nervous system .

Immunomodulatory Effects

Lastly, NNKAc is used to study the immunomodulatory effects of tobacco carcinogens on respiratory epithelial cells. This research helps to compare different metabolic pathways involved in the body’s response to carcinogens and their effects on the immune system .

Mechanism of Action

Target of Action

The primary target of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (NNKOAc) is DNA, specifically guanine residues . The compound forms adducts with DNA, which are substrates of O6-alkylguanine-DNA alkyltransferase .

Mode of Action

NNKOAc interacts with its targets through a process called pyridyloxobutylation . This process involves the reaction of NNKOAc with DNA to generate DNA substrates for reaction with AGT .

Biochemical Pathways

NNKOAc is metabolized via two major metabolic activation pathways: α-methylhydroxylation and α-methylenehydroxylation . The α-methylhydroxylation pathway appears to play a significant role in the modulation of alveolar macrophage function .

Pharmacokinetics

The pharmacokinetic properties of NNKOAc involve its distribution and metabolism in the body. In the brain, NNKOAc and its metabolites are well quantified in various regions after peripheral exposure . The average content of one of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in all brain regions was at least threefold higher than that of NNKOAc, indicating a rapid carbonyl reduction of NNKOAc in the brain .

Result of Action

The action of NNKOAc results in the formation of adducts with DNA, specifically guanine residues . These adducts are substrates of O6-alkylguanine-DNA alkyltransferase . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .

Action Environment

The action of NNKOAc can be influenced by environmental factors. For instance, the metabolic activity of NNKOAc in the brain is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating a difference in metabolic activity of NNKOAc in the central nervous system .

Safety and Hazards

The diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) is an International Agency for Research on Cancer (IARC) Group 1 carcinogen . Its unmetabolized form (NNK) is abundantly found in tobacco smoke . NNKDI is an alkylating agent and is known to cause lung adenocarcinoma .

properties

IUPAC Name |

[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGEOISASKDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155627 | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

CAS RN |

127686-49-1 | |

| Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

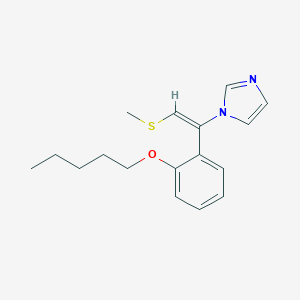

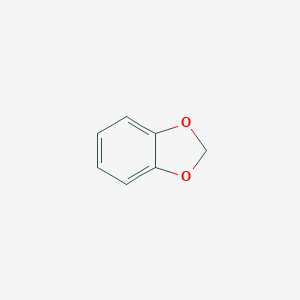

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)